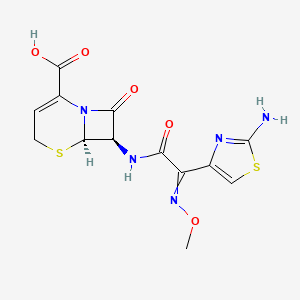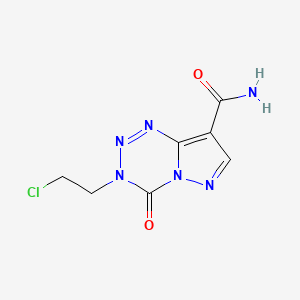
Dibenzyldimethylammonium chloride
説明
Dibenzyldimethylammonium chloride is a quaternary ammonium compound synthesized through specific chemical reactions, often involving alkylamines and alkyl halides. It exhibits a range of physical and chemical properties relevant to various scientific fields.
Synthesis Analysis
The synthesis of similar quaternary ammonium compounds involves reactions such as treating dimethylformamide with arylalkyl halides in the presence of sodium carbonate, as demonstrated in the synthesis of various dialkyldiaralkylammonium chlorides (Busi, Lahtinen, Kärnä, Valkonen, Kolehmainen, & Rissanen, 2006). The reaction conditions, such as temperature, solvent, and reactant ratios, significantly impact the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of dibenzyldimethylammonium chloride and related compounds has been characterized using techniques like NMR spectroscopy, mass spectroscopy, and X-ray crystallography. For instance, the crystal structures of various ammonium chlorides have been determined, revealing insights into the spatial arrangement and bonding patterns within these molecules (Busi, Lahtinen, Valkonen, & Rissanen, 2006).
Chemical Reactions and Properties
Dibenzyldimethylammonium chloride participates in various chemical reactions, including ion-pair formation and transformations involving chloride ions. These reactions can be analyzed through kinetic studies and theoretical models to understand the mechanisms and factors influencing these processes. An example includes the study of the chemical transformations of related beta-haloalkylamines (Harvey & Nickerson, 1953).
Physical Properties Analysis
The physical properties of dibenzyldimethylammonium chloride, such as melting point, solubility, and thermal stability, have been studied using methods like TG/DTA and DSC. These properties are crucial in determining the compound's suitability for various applications, including its potential use as a phase-transfer catalyst or in electrolytes (Busi, Lahtinen, Kärnä, Valkonen, Kolehmainen, & Rissanen, 2006).
科学的研究の応用
Analytical Chemistry in Disinfectants : It's used in disinfectants, with its determination in mixtures posing challenges. High-performance liquid chromatography with a charged aerosol detector can separate and analyze it effectively in disinfectants (Merkulova et al., 2020).
Environmental Monitoring : It has been detected in river water and sewage effluent, where solid-phase extraction and gas chromatography/mass spectrometry are used for analysis. This demonstrates its environmental presence and the need for monitoring (Ding & Liao, 2001).
Chemical Transformations and Biological Activity : Dibenzyldimethylammonium chloride undergoes chemical transformations, releasing chloride and hydrogen ions. These transformations are relevant in understanding its biological activity (Harvey & Nickerson, 1953).
Thermal Properties and Applications : Its thermal properties have been explored, which is important for potential applications such as phase-transfer catalysts and electrolytes (Busi et al., 2006).
DNA Interactions and Antibacterial Activity : It can transform from a cationic to a zwitterionic form, impacting interactions with DNA and bacterial cells. This feature is important for applications in biomedical research and drug delivery systems (Sobolčiak et al., 2013).
Magnetic Field Effects on Radical Pairs : Studies on radical pairs derived from dibenzyldimethylammonium chloride can help understand the effects of magnetic fields in biological systems, which is significant in fields like biochemistry and pharmacology (Kleinman et al., 1998).
Catalysis and Synthesis : It acts as a structure-directing agent in the synthesis of materials like AlPO and SAPO-5, where its fluorinated form improves the templating ability, demonstrating its role in material science and catalysis (Gómez-Hortigüela et al., 2005).
Biomedical Research : Its interactions with amino acids and potential differences across plasma membranes have implications in biomedical research, particularly in understanding cellular mechanisms (de Céspedes & Christensen, 1974).
Biochemical Analysis : It has been used in the development of a polyvinyl chloride-based electrode sensitive to dibenzyldimethyl ammonium cation, which can monitor membrane potentials in biological systems (Shinbo et al., 1978).
Transport and Membrane Potential in Yeast : The distribution ratio of dibenzyldimethylammonium reflects changes in membrane potential in yeast cells, indicating its use in cellular biology and membrane studies (Barts et al., 1980).
特性
IUPAC Name |
dibenzyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N.ClH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXAARCEIWRIMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-26-1 (Parent) | |
| Record name | Dimethyldibenzylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883274 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyldimethylammonium chloride | |
CAS RN |
100-94-7 | |
| Record name | Dibenzyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldibenzylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyldibenzylammonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFJ58C47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)



